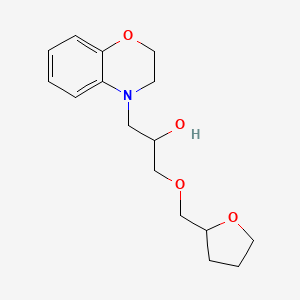
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone, also known as 4-ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. It is primarily used as an intermediate in the synthesis of fentanyl, a powerful synthetic opioid pain reliever. However, 4-ANPP has also been studied for its unique properties and potential therapeutic uses beyond its role in fentanyl synthesis.
Mécanisme D'action
The exact mechanism of action of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone is not fully understood, but it is believed to act on the mu-opioid receptor, a key target for many opioid drugs. However, unlike traditional opioids, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone may also interact with other receptors in the brain, such as the dopamine and serotonin receptors, which could contribute to its unique properties and potential therapeutic uses.
Biochemical and Physiological Effects:
Studies have shown that (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has a high affinity for the mu-opioid receptor, resulting in potent analgesic effects. However, unlike traditional opioids, it has a lower risk of respiratory depression and overdose, making it a potentially safer alternative. Additionally, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential therapeutic uses in the treatment of substance use disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone is its relatively simple synthesis method, which has been extensively studied and optimized. Additionally, its unique properties and potential therapeutic uses make it an interesting target for further research. However, one limitation is its potential for abuse, as it is an intermediate in the synthesis of fentanyl, a highly potent and addictive opioid. Therefore, caution must be taken when handling and studying (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone in the lab.
Orientations Futures
There are several potential future directions for research on (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone. One area of interest is its potential therapeutic uses beyond pain and addiction, such as in the treatment of depression or anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other receptors in the brain. Finally, given its potential for abuse, research on ways to safely handle and store (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone in the lab is also important.
Méthodes De Synthèse
The synthesis of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone involves a multi-step process that typically begins with the reaction of 3-fluoroacetophenone and aniline in the presence of a catalyst, followed by a series of purification steps to obtain the final product. This method has been extensively studied and optimized, resulting in efficient and reliable production of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone.
Applications De Recherche Scientifique
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been studied for its potential therapeutic uses, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may offer a safer alternative to traditional opioid pain relievers due to its lower risk of respiratory depression and overdose. Additionally, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been studied for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting it may have applications in the treatment of substance use disorders.
Propriétés
IUPAC Name |
(4-anilinopiperidin-1-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-15-6-4-5-14(13-15)18(22)21-11-9-17(10-12-21)20-16-7-2-1-3-8-16/h1-8,13,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWZCAPKBFEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
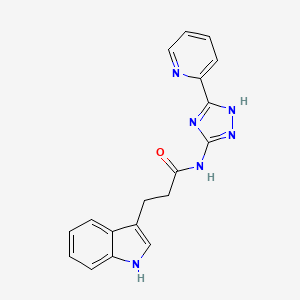
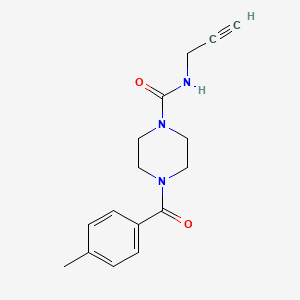
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

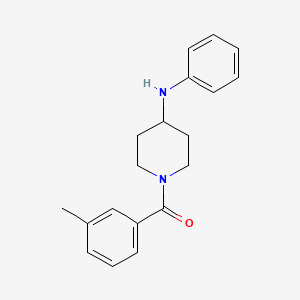
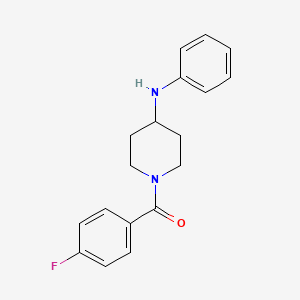
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)
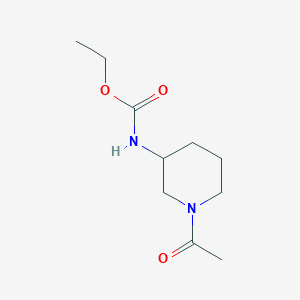

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
